molecular formula C24H23F2NO5S B2759841 5,7-diethyl 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-dimethyl-6-oxo-2H,6H-cyclohepta[c]pyrrole-5,7-dicarboxylate CAS No. 327060-72-0

5,7-diethyl 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-dimethyl-6-oxo-2H,6H-cyclohepta[c]pyrrole-5,7-dicarboxylate

Cat. No.: B2759841
CAS No.: 327060-72-0
M. Wt: 475.51
InChI Key: RCNIUZFOUOOYGP-UHFFFAOYSA-N
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Description

This compound features a bicyclic cyclohepta[c]pyrrole core substituted with diethyl dicarboxylate groups at positions 5 and 5. The 2-position is occupied by a 4-[(difluoromethyl)sulfanyl]phenyl group, while the 1- and 3-positions are methylated.

Properties

IUPAC Name

diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO5S/c1-5-31-22(29)19-11-17-13(3)27(15-7-9-16(10-8-15)33-24(25)26)14(4)18(17)12-20(21(19)28)23(30)32-6-2/h7-12,24H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNIUZFOUOOYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=C(C=C3)SC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate involves several steps. One common method starts with the preparation of a 1,4-thiazine precursor, which undergoes a base-induced ring contraction to form the desired pyrrole derivative . The reaction conditions typically involve the use of ethyl bromopyruvate and cysteine ethyl ester hydrochloride, followed by oxidation and hydrolysis steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5,7-diethyl 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-dimethyl-6-oxo-2H,6H-cyclohepta[c]pyrrole-5,7-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Core Structure Variations

  • Cyclohepta[c]pyrrole vs. 1,3-Dioxolane Derivatives: Compounds such as dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (, Compound 7) share ester functionalities but differ in their core structures.
  • Tetrahydroimidazo[1,2-a]pyridine Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused bicyclic system with a nitro substituent. Its planar structure contrasts with the sterically hindered cyclohepta[c]pyrrole core, which may influence pharmacokinetic properties .

Substituent Effects

  • Fluorinated vs. Hydroxyl/Nitro Groups :
    The difluoromethylsulfanyl group in the target compound enhances lipophilicity (logP) compared to hydroxylated analogs (e.g., Compound 7 in ). Fluorination is associated with improved membrane permeability and resistance to oxidative metabolism . In contrast, nitro groups (as in ) may confer electrophilic reactivity but increase toxicity risks .
  • Ester Alkyl Chain Variations :
    Diethyl esters (target compound) vs. dimethyl esters (Compound 7, ) influence solubility and hydrolysis rates. Diethyl groups typically prolong half-life in vivo due to slower esterase-mediated cleavage .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Bioactivity (MIC, IC50, etc.) Reference
Target Compound Cyclohepta[c]pyrrole Diethyl dicarboxylate, difluoromethylsulfanyl N/A (hypothesized antimicrobial)
Dimethyl 1,3-dioxolane-4,5-dicarboxylate (Compound 7) 1,3-Dioxolane Dimethyl ester, 2-hydroxyphenyl MIC: 62.5–125 µg/mL (C. albicans)
Diethyl tetrahydroimidazo[1,2-a]pyridine () Tetrahydroimidazo[1,2-a]pyridine Diethyl ester, 4-nitrophenyl, cyano Not reported (structural analog)

Table 2: Physicochemical Properties

Property Target Compound Compound 7 () Compound
Molecular Weight ~500 g/mol (estimated) 282.78 g/mol 516.52 g/mol
logP (Predicted) ~3.5 (high lipophilicity) ~1.8 ~2.9
Key Functional Groups Difluoromethylsulfanyl, ketone Hydroxyl, dioxolane Nitro, cyano

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